Chemical structure and physical properties of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate
Chemical structure and physical properties of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate is a heterocyclic β-keto ester of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, combining a 1,4-disubstituted imidazole ring with a reactive β-keto ester functionality, presents a versatile scaffold for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route, and its potential applications in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established chemical principles and data from analogous structures to provide scientifically grounded insights for researchers.
Chemical Structure and Identification
Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate possesses a core structure featuring a five-membered imidazole ring, N-methylated at the 1-position and acylated at the 4-position with an ethyl 3-oxo-propanoate group.
| Identifier | Value | Source |
| IUPAC Name | Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate | N/A |
| CAS Number | 1093114-85-2 | [1] |
| Molecular Formula | C9H12N2O3 | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| Canonical SMILES | CCOC(=O)CC(=O)c1cn(C)cn1 | N/A |
| InChI Key | InChI=1S/C9H12N2O3/c1-3-14-9(13)4-8(12)7-5-10-6-11(7)2/h5-6H,3-4H2,1-2H3 | N/A |
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C_Me [label="CH3", pos="-1.5,0.5!", fontsize=12, fontcolor="#202124"];
C_acyl [label="C", pos="0.5,-1.5!", fontsize=12, fontcolor="#202124"]; O_acyl [label="O", pos="1.5,-2!", fontsize=12, fontcolor="#EA4335"]; CH2_keto [label="CH2", pos="-0.5,-2.5!", fontsize=12, fontcolor="#202124"]; C_ester [label="C", pos="-1.5,-3!", fontsize=12, fontcolor="#202124"]; O_ester1 [label="O", pos="-2.5,-2.5!", fontsize=12, fontcolor="#EA4335"]; O_ester2 [label="O", pos="-1.5,-4!", fontsize=12, fontcolor="#EA4335"]; CH2_ethyl [label="CH2", pos="-2.5,-4.5!", fontsize=12, fontcolor="#202124"]; CH3_ethyl [label="CH3", pos="-3.5,-4!", fontsize=12, fontcolor="#202124"];
N1 -- C2 [label="", len=1.5]; C2 -- N3 [label="", len=1.5]; N3 -- C4 [label="", len=1.5]; C4 -- C5 [label="", len=1.5]; C5 -- N1 [label="", len=1.5]; C5 -- C_Me [label="", len=1.5]; C4 -- C_acyl [label="", len=1.5]; C_acyl -- O_acyl [label="=", len=1.5]; C_acyl -- CH2_keto [label="", len=1.5]; CH2_keto -- C_ester [label="", len=1.5]; C_ester -- O_ester1 [label="=", len=1.5]; C_ester -- O_ester2 [label="", len=1.5]; O_ester2 -- CH2_ethyl [label="", len=1.5]; CH2_ethyl -- CH3_ethyl [label="", len=1.5]; }
Figure 1: Chemical structure of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate.
Physicochemical Properties (Predicted and Inferred)
| Property | Predicted/Inferred Value | Rationale/Supporting Evidence |
| Physical State | Likely a solid or high-boiling point liquid at room temperature. | β-keto esters and imidazole derivatives with similar molecular weights are often solids or high-boiling liquids. |
| Melting Point | Expected to be in the range of 50-150 °C. | The presence of the polar imidazole ring and the keto-ester group would lead to significant intermolecular interactions, resulting in a relatively high melting point. |
| Boiling Point | Predicted to be >300 °C at atmospheric pressure. | The high polarity and potential for hydrogen bonding would contribute to a high boiling point. Decomposition may occur at higher temperatures. |
| Solubility | Likely soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF. Limited solubility in water and nonpolar solvents. | The ester and imidazole functionalities impart polarity. The N-methylation of the imidazole prevents it from acting as a hydrogen bond donor, which might slightly reduce water solubility compared to its N-H counterpart. |
| pKa | The imidazole ring is weakly basic. The pKa of the conjugate acid is estimated to be around 6-7. The methylene protons between the carbonyl groups are weakly acidic, with an estimated pKa in the range of 10-12 in common organic solvents. | The N-methylation at the 1-position makes the N-3 atom the site of protonation. The acidity of the α-protons is a characteristic feature of β-dicarbonyl compounds, allowing for the formation of a stable enolate. |
Synthesis and Reactivity
Plausible Synthetic Route
A plausible and efficient synthesis of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate would likely involve the Claisen condensation of an activated 1-methyl-1H-imidazole-4-carboxylic acid derivative with ethyl acetate.
Figure 2: Proposed synthetic pathway for Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 1-Methyl-1H-imidazole-4-carbonyl chloride
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To a solution of 1-methyl-1H-imidazole-4-carboxylic acid in an inert solvent such as dichloromethane or toluene, add an excess of thionyl chloride (SOCl₂).
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Reflux the mixture for 2-4 hours until the evolution of HCl gas ceases.
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Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 1-methyl-1H-imidazole-4-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Claisen Condensation
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To a cooled (0 °C) suspension of a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an anhydrous ether solvent (e.g., THF, diethyl ether), slowly add a solution of ethyl acetate.
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Stir the mixture at 0 °C for 30 minutes to allow for the formation of the ethyl acetate enolate.
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Slowly add a solution of 1-methyl-1H-imidazole-4-carbonyl chloride in the same anhydrous solvent to the enolate solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
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Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate.
Key Reactivity Insights
The reactivity of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate is dictated by the interplay of the β-keto ester moiety and the imidazole ring.
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Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, this molecule will exist as an equilibrium mixture of the keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium will be solvent-dependent.
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Acidity of α-Protons: The methylene protons situated between the two carbonyl groups are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a key intermediate for various C-C bond-forming reactions.
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Nucleophilicity of the Imidazole Ring: The N-3 atom of the imidazole ring is nucleophilic and can participate in reactions such as alkylation or coordination to metal centers.
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Electrophilicity of the Carbonyl Carbons: Both the ketone and ester carbonyl carbons are electrophilic and susceptible to attack by nucleophiles.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the chemical structure and data from analogous compounds.
1H NMR Spectroscopy
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Ethyl Group: A triplet integrating to 3H around δ 1.2-1.4 ppm (CH₃) and a quartet integrating to 2H around δ 4.1-4.3 ppm (CH₂).
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Methylene Group (α-protons): A singlet integrating to 2H around δ 3.5-4.0 ppm. The chemical shift will be influenced by the keto-enol equilibrium.
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N-Methyl Group: A singlet integrating to 3H around δ 3.7-3.9 ppm.
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Imidazole Ring Protons: Two singlets (or doublets with a small coupling constant) integrating to 1H each, expected in the aromatic region (δ 7.0-8.0 ppm). The proton at the C2 position would likely be more downfield than the proton at the C5 position.
13C NMR Spectroscopy
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Ethyl Group: Two signals around δ 14 ppm (CH₃) and δ 61 ppm (CH₂).
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Methylene Carbon (α-carbon): A signal around δ 45-50 ppm.
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N-Methyl Carbon: A signal around δ 33-35 ppm.
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Carbonyl Carbons: Two signals in the downfield region, with the ketone carbonyl expected around δ 190-200 ppm and the ester carbonyl around δ 165-175 ppm.
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Imidazole Ring Carbons: Three signals in the aromatic region, typically between δ 115-145 ppm. The C2 carbon is expected to be the most downfield.
Mass Spectrometry
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Molecular Ion Peak (M+): Expected at m/z = 196.
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Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 45), loss of the entire ester group (-COOC₂H₅, m/z = 73), and cleavage of the acyl-imidazole bond.
Applications in Drug Development
The structural features of Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate make it a valuable building block in medicinal chemistry.
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Scaffold for Heterocycle Synthesis: The β-keto ester functionality is a versatile precursor for the synthesis of a wide range of heterocyclic systems, such as pyrimidines, pyrazoles, and isoxazoles, through condensation reactions with various binucleophiles.
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Bioisosteric Replacement: The imidazole ring is a common bioisostere for other aromatic and heterocyclic systems in drug molecules, often improving pharmacokinetic properties such as solubility and metabolic stability.
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Metal-Chelating Agents: The β-keto ester moiety can act as a bidentate ligand for various metal ions. This property could be exploited in the design of metalloenzyme inhibitors or diagnostic imaging agents.
Conclusion
Ethyl 3-(1-methyl-1H-imidazol-4-yl)-3-oxopropanoate is a molecule with significant synthetic potential in the field of drug discovery. While direct experimental data is currently limited, this guide provides a robust framework for understanding its chemical nature based on established principles and the study of analogous compounds. The insights into its structure, properties, synthesis, and reactivity are intended to empower researchers to effectively utilize this promising scaffold in the development of novel therapeutics. Further experimental investigation into the properties and reactivity of this compound is warranted and will undoubtedly contribute to its broader application in medicinal chemistry.
